molecular formula C20H18N2O4 B11687983 5-[2-(benzyloxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

5-[2-(benzyloxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11687983
M. Wt: 350.4 g/mol
InChI Key: SHVOCLWTNHXRCS-UHFFFAOYSA-N
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Description

5-[2-(benzyloxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of benzylidene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(benzyloxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of enolizable carbonyl compounds with benzylidene derivatives. One efficient method is the sonochemical synthesis in aqueous ethanol using an organocatalyst. This method enables the synthesis via a direct sp3 C–H olefination reaction of enolizable carbonyls .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally sound and economically viable alternatives, are often applied to limit the consumption of hazardous organic solvents in both academic and industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-[2-(benzyloxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination and diisopropylethylamine (DIPEA) for aldol reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, free radical bromination at the benzylic position can yield brominated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[2-(benzyloxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic addition reactions, leading to the formation of various intermediates and products. These interactions can affect biological processes and pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[2-(benzyloxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific substitution pattern and the resulting chemical properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

1,3-dimethyl-5-[(2-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H18N2O4/c1-21-18(23)16(19(24)22(2)20(21)25)12-15-10-6-7-11-17(15)26-13-14-8-4-3-5-9-14/h3-12H,13H2,1-2H3

InChI Key

SHVOCLWTNHXRCS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=CC=C3)C(=O)N(C1=O)C

Origin of Product

United States

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